molecular formula C17H20FNO2 B7511028 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone

2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone

Cat. No. B7511028
M. Wt: 289.34 g/mol
InChI Key: IFZHLPCOOCYHOX-UHFFFAOYSA-N
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Description

2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone, also known as CPFM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. CPFM belongs to the class of cyclopentenone derivatives and has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Scientific Research Applications

2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone has been found to possess various biological activities that make it a potential candidate for drug development. One of the significant applications of 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone is its anti-inflammatory activity. 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. This property makes 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Another significant application of 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone is its antioxidant activity. 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone has been found to scavenge free radicals and inhibit lipid peroxidation. This property makes 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone a potential therapeutic agent for the treatment of oxidative stress-related diseases, such as cardiovascular diseases and neurodegenerative disorders.
2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone has also been found to possess anticancer properties. 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway. This property makes 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone a potential therapeutic agent for the treatment of various types of cancers, such as breast cancer, lung cancer, and colon cancer.

Mechanism of Action

The mechanism of action of 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone is not yet fully understood. However, it has been proposed that 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone exerts its biological activities by modulating various signaling pathways. 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immunity. 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone has also been shown to activate the Nrf2 signaling pathway, which is involved in the regulation of antioxidant and detoxification responses.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone has been found to possess various biochemical and physiological effects. 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in LPS-stimulated macrophages. 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone has also been found to scavenge free radicals and inhibit lipid peroxidation, indicating its antioxidant activity. In addition, 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone is its relatively simple synthesis method, which makes it easily accessible for scientific research. 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone has also been found to possess various biological activities, making it a potential candidate for drug development. However, one of the limitations of 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone is its low yield obtained through the synthesis method, which may affect its availability for large-scale experiments.

Future Directions

For the research on 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone include investigating its molecular mechanism of action and evaluating its potential as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone involves the reaction of 2-cyclopentenone with 4-fluoroaniline in the presence of a catalyst, followed by the reaction with morpholine in the presence of a base. The final product is obtained after purification using column chromatography. The yield of 2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone obtained through this method is around 50-60%.

properties

IUPAC Name

2-cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c18-15-7-5-14(6-8-15)16-12-19(9-10-21-16)17(20)11-13-3-1-2-4-13/h1,3,5-8,13,16H,2,4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZHLPCOOCYHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)N2CCOC(C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone

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